4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, also known as VPC-14449, is a compound of significant interest in medicinal chemistry, particularly for its role as a selective inhibitor of the DNA-binding domain of the androgen receptor. This compound has shown promise in research related to prostate cancer due to its ability to disrupt the interaction between androgen receptors and chromatin, thereby inhibiting androgen receptor activity and associated signaling pathways .
This compound falls under the category of heterocyclic compounds, specifically those containing imidazole and thiazole rings. It is classified as a small molecule drug candidate with potential therapeutic applications in oncology.
The synthesis of 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine involves several key steps:
The synthesis often employs solvents like dimethyl sulfoxide (DMSO) and may involve various reagents to facilitate each reaction step. The optimization of reaction conditions is essential for maximizing yield and purity, particularly when scaling up for industrial production.
The molecular structure of 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine can be described by its IUPAC name and represented by its InChI and InChI Key:
The molecular formula is C10H10Br2N4OS, indicating a complex structure with multiple functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions typical of heterocyclic compounds. These include:
Understanding these reactions helps in modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
The primary mechanism of action for 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine involves selective binding to the DNA-binding domain of the androgen receptor. This binding inhibits the receptor's ability to interact with androgen response elements in target genes.
Research indicates that this inhibition leads to a reduction in androgen receptor transcriptional activity and suppresses cell viability in prostate cancer models .
The compound typically exists as a solid at room temperature. Its solubility profile and melting point are important for formulation in pharmaceutical applications but require specific experimental determination.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental studies or computational chemistry methods.
The primary application of 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine lies in cancer research, particularly in developing therapies targeting androgen receptor signaling pathways. Its ability to inhibit these pathways makes it a valuable candidate for further studies aimed at treating prostate cancer and potentially other hormone-dependent cancers .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3